molecular formula C18H28N2O5S B8636272 1-Boc-4-[Hydroxy-(4-methylsulfamoylphenyl)methyl]piperidine

1-Boc-4-[Hydroxy-(4-methylsulfamoylphenyl)methyl]piperidine

Cat. No. B8636272
M. Wt: 384.5 g/mol
InChI Key: NMUAJEWPMXJXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07491735B2

Procedure details

To a solution of 4-bromo-N-methyl-benzenesulfonamide (Marvel; Smith, J. Am. Chem. Soc., 45, 1923, 2697) (1.00 g, 4.00 mmol) in THF (35 mL) at −78° C. was added MeLi (4.00 mmol) and the solution was stirred at −78° C. for 15 minutes. n-BuLi (1.95M in hexanes, 2.05 mL, 4.00 mmol) was then added. After the solution was stirred at −78° C. for 45 minutes, TMEDA (1.20 mL, 8.00 mmol) was added followed by a solution of 4-formyl-piperidine-1-carboxylic acid tert-butyl ester (4.76 g, 22.30 mmol) in THF (5 mL), and the mixture was stirred at −78° C. for 1 hour. Work-up and purification gave 4-[hydroxy-(4-methylsulfamoyl-phenyl)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (622 mg, 41%) as a white foam.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4 mmol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.05 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Quantity
4.76 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][CH3:12])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[Li]C.[Li]CCCC.CN(CCN(C)C)C.[C:28]([O:32][C:33]([N:35]1[CH2:40][CH2:39][CH:38]([CH:41]=[O:42])[CH2:37][CH2:36]1)=[O:34])([CH3:31])([CH3:30])[CH3:29]>C1COCC1>[C:28]([O:32][C:33]([N:35]1[CH2:40][CH2:39][CH:38]([CH:41]([OH:42])[C:2]2[CH:7]=[CH:6][C:5]([S:8](=[O:10])(=[O:9])[NH:11][CH3:12])=[CH:4][CH:3]=2)[CH2:37][CH2:36]1)=[O:34])([CH3:31])([CH3:30])[CH3:29]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)NC
Name
Quantity
4 mmol
Type
reactant
Smiles
[Li]C
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.05 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Step Four
Name
Quantity
4.76 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C=O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at −78° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the solution was stirred at −78° C. for 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(C1=CC=C(C=C1)S(NC)(=O)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 622 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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